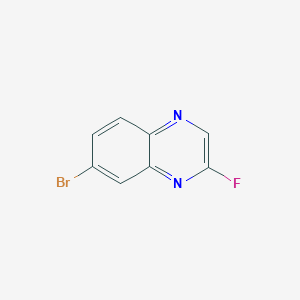

7-Bromo-2-fluoroquinoxaline

Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Organic Chemistry and Medicinal Chemistry Research

The quinoxaline nucleus is a cornerstone in the development of therapeutic agents due to its wide spectrum of biological activities. researchgate.netnih.gov Quinoxaline derivatives have been extensively investigated and have shown potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial agents. dntb.gov.uamdpi.comrsc.org The presence of nitrogen atoms in the heterocyclic ring allows for interactions with various biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. mdpi.com This has led to the development of numerous quinoxaline-based compounds with significant therapeutic potential, including some that have entered clinical use. researchgate.netnih.gov

In organic chemistry, the quinoxaline scaffold is valued for its reactivity and the relative ease with which it can be functionalized, allowing for the creation of diverse molecular architectures. researchgate.net The development of novel synthetic methodologies for quinoxaline derivatives remains an active area of research, with a focus on creating more efficient and environmentally friendly processes. nih.gov

Strategic Importance of Halogenated Quinoxalines, with Focus on 7-Bromo-2-fluoroquinoxaline, in Chemical Synthesis and Materials Science

The introduction of halogen atoms into the quinoxaline scaffold significantly influences the compound's chemical reactivity and physical properties. smolecule.com Halogenated quinoxalines are key intermediates in chemical synthesis, as the halogen atoms can be readily displaced through nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.commdpi.com This allows for the introduction of a wide range of functional groups, enabling the synthesis of complex molecules with desired properties. researchgate.net

This compound is a prime example of a strategically important halogenated quinoxaline. The presence of both bromine and fluorine atoms at specific positions provides differential reactivity, allowing for selective functionalization. The fluorine atom can influence the electronic properties of the ring system, while the bromine atom serves as a versatile handle for further chemical transformations.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 2251-59-4 biosynth.com |

| Molecular Formula | C₈H₄BrFN₂ biosynth.com |

| Molecular Weight | 227.03 g/mol biosynth.com |

| IUPAC Name | This compound |

| SMILES | C1=CC2=NC=C(N=C2C=C1Br)F biosynth.com |

In the realm of materials science, the unique electronic and photochemical properties of halogenated quinoxalines make them promising candidates for the development of novel materials. rsc.orgsmolecule.com These can include organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. researchgate.net

Overview of the Research Landscape Surrounding this compound within Academic Disciplines

Research involving this compound is primarily centered on its application as a building block in the synthesis of biologically active molecules and functional materials. Its distinct substitution pattern makes it a valuable precursor for creating libraries of compounds for drug discovery and for probing structure-activity relationships.

One notable area of research is its use in the development of kinase inhibitors. For instance, it has been utilized in the synthesis of potent dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in cancer. mdpi.com In this context, the bromo substituent at the 7-position was found to be crucial for achieving submicromolar activity against Pim-1. mdpi.com

The reactivity of the chloro analogue, 2-chloro-7-fluoroquinoxaline, has also been explored in the synthesis of novel aroylquinoxaline N-oxides with cytotoxic effects against tumor cell lines, highlighting the utility of this substitution pattern in medicinal chemistry research. researchgate.net

The following table provides a glimpse into the research applications of this compound and related structures:

| Research Area | Application | Key Findings |

| Medicinal Chemistry | Synthesis of Pim-1/2 kinase inhibitors | The 7-bromo substituent was identified as being important for potent inhibitory activity. mdpi.com |

| Organic Synthesis | Precursor for functionalized quinoxalines | The bromo and fluoro groups allow for selective chemical modifications. mdpi.com |

| Cancer Research | Development of cytotoxic agents | Related chloroquinoxaline N-oxides show specific cytotoxic effects against tumor cells. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-fluoroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAREWVLONGICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 7 Bromo 2 Fluoroquinoxaline

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoxalines

The bromine atom at the C-7 position is situated on the carbocyclic (benzene) portion of the quinoxaline (B1680401) ring. This position is significantly less activated towards traditional SNAr reactions compared to positions on the heterocyclic (pyrazine) ring. The electron-withdrawing influence of the pyrazine (B50134) nitrogens is attenuated at the C-7 position, making the carbon atom less electrophilic and the formation of the corresponding Meisenheimer complex less favorable.

Consequently, direct displacement of the C-7 bromine by common nucleophiles under standard SNAr conditions is generally not observed. Functionalization at this site typically requires alternative strategies, most notably transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are effective for forming new carbon-carbon and carbon-heteroatom bonds at the C-7 position, leveraging the reactivity of the aryl bromide with a palladium catalyst. nih.govmdpi.comnih.govresearchgate.net This orthogonal reactivity is crucial for synthetic planning, as it allows the C-7 bromine to be retained while other positions on the molecule are modified.

In stark contrast to the C-7 bromine, the fluorine atom at the C-2 position is highly susceptible to nucleophilic aromatic substitution. The C-2 carbon is directly influenced by the strong electron-withdrawing effects of the two adjacent nitrogen atoms in the pyrazine ring, rendering it highly electrophilic.

This enhanced reactivity allows for the selective displacement of the C-2 fluorine by a wide range of nucleophiles, including amines, alkoxides, and thiolates, often under mild reaction conditions.

The pronounced difference in reactivity between the C-2 and C-7 positions grants 7-bromo-2-fluoroquinoxaline excellent regioselectivity in SNAr reactions. Nucleophilic attack occurs almost exclusively at the C-2 position. This selectivity is rooted in the fundamental electronic structure of the quinoxaline ring system.

Theoretical studies on analogous heterocyclic systems, such as 2,4-dichloroquinazoline, reveal that the carbon at the position equivalent to C-2 in quinoxaline is significantly more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov Density Functional Theory (DFT) calculations have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is larger at this position, indicating it as the kinetically favored site for reaction with a nucleophile. nih.gov The activation energy for nucleophilic attack at the C-2 position is calculated to be lower than at other positions on the ring system. nih.gov

The pyrazine ring acts as a powerful electron sink, delocalizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C-2. This delocalization involves the ring nitrogen atoms, providing substantial resonance stabilization that is not possible for an intermediate formed by attack at the C-7 position on the benzene (B151609) ring.

| Position | Halogen | Ring System | Electronic Influence | Reactivity towards SNAr | Favored Functionalization Method |

|---|---|---|---|---|---|

| C-2 | Fluorine | Pyrazine (Heterocyclic) | Strongly electron-deficient; activated by two adjacent nitrogen atoms. | High | Nucleophilic Aromatic Substitution (SNAr) |

| C-7 | Bromine | Benzene (Carbocyclic) | Less electron-deficient; remote from ring nitrogens. | Low | Palladium-Catalyzed Cross-Coupling |

Further Functionalization of the Quinoxaline Ring System

The predictable regioselectivity of this compound serves as a powerful tool for the strategic construction of more complex derivatives. By exploiting the differential reactivity of the two halogen atoms, a variety of functional groups and ring systems can be introduced in a controlled manner.

The orthogonal nature of the C-2 and C-7 halogens allows for a stepwise functionalization strategy. The first step typically involves a selective SNAr reaction at the C-2 position. A diverse array of nucleophiles can be employed to introduce various side chains. For example, reaction with primary or secondary amines yields 2-amino-7-bromoquinoxaline derivatives, while reaction with sodium methoxide (B1231860) would produce 7-bromo-2-methoxyquinoxaline.

Once the C-2 position is functionalized, the still-intact C-7 bromine becomes a handle for subsequent modifications via palladium-catalyzed cross-coupling reactions. researchgate.net This two-step approach enables the synthesis of disubstituted quinoxalines with distinct functionalities at the C-2 and C-7 positions, which would be challenging to achieve through other methods. For instance, a Suzuki reaction could be performed on a 2-amino-7-bromoquinoxaline intermediate to introduce an aryl or heteroaryl group at the C-7 position. Alternatively, a Buchwald-Hartwig amination could install a different amino group at C-7. organic-chemistry.orgwikipedia.org

| Step | Reaction Type | Position | Example Reagents | Resulting Functional Group |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | C-2 | Morpholine, K2CO3, DMSO | 2-Morpholinyl |

| 2 | Suzuki Cross-Coupling | C-7 | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | 7-Phenyl |

| 2 | Buchwald-Hartwig Amination | C-7 | Aniline (B41778), Pd2(dba)3, BINAP, NaOt-Bu | 7-Anilino |

| 2 | Sonogashira Coupling | C-7 | Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N | 7-(Phenylethynyl) |

The functionalized quinoxaline intermediates derived from this compound can serve as precursors for the synthesis of fused polycyclic systems. A prominent example is the construction of pyrrolo[1,2-a]quinoxalines, a scaffold found in various pharmacologically active molecules. unisi.itnih.govnih.gov

A general synthetic route involves an initial SNAr reaction at the C-2 position with a suitable binucleophile. For example, reacting this compound with 2-(1H-pyrrol-1-yl)aniline would yield N-(2-(1H-pyrrol-1-yl)phenyl)-7-bromoquinoxalin-2-amine. This intermediate possesses the necessary components for an intramolecular cyclization. A subsequent palladium-catalyzed intramolecular Buchwald-Hartwig amination or a similar C-N bond-forming reaction between the secondary amine and the C-7 aryl bromide would lead to the formation of the fused pyrrolo[1,2-a]quinoxaline (B1220188) ring system. nih.gov This strategy effectively transforms the simple dihaloquinoxaline into a complex, rigid polycyclic architecture, while the bromine atom directs the final ring-closing step.

Oxidation and Reduction Pathways of Halogenated Quinoxalines in Synthetic Sequences

The chemical reactivity of halogenated quinoxalines, such as this compound, is characterized by two principal pathways: the oxidation of the nitrogen atoms within the pyrazine ring and the reduction of the heterocyclic core. These transformations are fundamental in synthetic sequences, allowing for the modulation of the compound's electronic properties and the introduction of further functionalities.

The nitrogen atoms in the quinoxaline scaffold are susceptible to oxidation, typically yielding N-oxide derivatives. acs.org This transformation is significant as the resulting quinoxaline N-oxides, particularly quinoxaline 1,4-dioxides, are important intermediates and possess a range of biological activities. nih.govnih.gov The oxidation process enhances the electron-deficient character of the quinoxaline ring system. The presence of electron-withdrawing halogen substituents on the benzo- portion of the molecule further influences the electronic properties, making the compound more susceptible to reduction. nih.gov The synthesis of these N-oxides can be achieved through various methods, including the Beirut reaction, which is a classical method for preparing quinoxaline 1,4-di-N-oxides. researchgate.netnih.gov A representative example is the synthesis of 2-benzyl-6,7-difluoro-3-methyl-quinoxaline 1,4-di-N-oxide from the corresponding fluorinated benzofuroxan. nih.gov

Conversely, the pyrazine ring of the quinoxaline system can be reduced, most commonly through catalytic hydrogenation, to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. nih.gov This reduction saturates the heterocyclic portion of the molecule. chemistrytalk.orglibretexts.org A significant challenge in the hydrogenation of halogenated quinoxalines is the potential for hydrodehalogenation, where the halogen substituent is reductively cleaved from the aromatic ring. digitellinc.com Achieving selective reduction of the pyrazine ring while preserving the carbon-halogen bonds is crucial for synthetic applications. Research has demonstrated that specialized catalyst systems can achieve this selectivity. For instance, rhenium sulfide (B99878) catalysts have been successfully employed for the hydrogenation of bromoquinolines to the corresponding bromo-1,2,3,4-tetrahydroquinolines with moderate yields, preventing the cleavage of the C-Br bond. digitellinc.com This selective pathway provides valuable building blocks for medicinal chemistry. digitellinc.com Another key reduction pathway involves the N-oxide functionality itself; quinoxaline-1,4-dioxides can be enzymatically reduced back to the parent quinoxaline, a transformation relevant to their mechanism of biological action. nih.gov

Table 1: Representative Oxidation of Halogenated Quinoxalines

This table outlines a general, representative transformation for the oxidation of a halogenated quinoxaline precursor to a quinoxaline 1,4-di-N-oxide derivative.

| Precursor Class | Reagents & Conditions | Product Class | Reference |

| Halogenated Benzofuroxan | Phenylacetaldehyde derivative, Dichloromethane (solvent), Piperidine (catalyst), Room Temperature | Halogenated 2,3-disubstituted-quinoxaline 1,4-di-N-oxide | nih.gov |

Table 2: Selective Reduction of Halogenated Quinolines

This table details specific research findings on the selective catalytic hydrogenation of bromoquinolines, where the heterocyclic ring is reduced without cleaving the carbon-bromine bond. digitellinc.com

| Substrate | Catalyst | H₂ Pressure | Temperature | Solvent | Product | Yield |

| 6-Bromoquinoline | 10% Re₂S₇/C | 30 atm | 50 °C | Methanol | 6-Bromo-1,2,3,4-tetrahydroquinoline | ~50% |

| 7-Bromoquinoline | 10% Re₂S₇/C | 30 atm | 50 °C | Methanol | 7-Bromo-1,2,3,4-tetrahydroquinoline | ~50% |

| 8-Bromoquinoline | 10% Re₂S₇/C | 30 atm | 50 °C | Methanol | 8-Bromo-1,2,3,4-tetrahydroquinoline | ~50% |

Applications of 7 Bromo 2 Fluoroquinoxaline and Its Derivatives in Advanced Chemical Research

Role as a Key Synthetic Building Block and Intermediate in Complex Molecule Synthesis

The utility of 7-Bromo-2-fluoroquinoxaline as a foundational unit in organic synthesis is well-established. fluorochem.co.uk The bromine and fluorine substituents serve as functional handles that can be selectively addressed in subsequent chemical transformations. The bromine atom, typically at the 7-position, is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This reactivity allows for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the construction of intricate molecular architectures. nih.gov The fluorine atom at the 2-position, meanwhile, modulates the electron density of the quinoxaline (B1680401) ring system, influencing its reactivity and the properties of the final products.

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of more complex, polycyclic heterocyclic systems. The quinoxaline unit itself can be a component of larger, fused-ring structures with tailored optoelectronic properties. For instance, by leveraging the bromine atom for cross-coupling reactions, researchers can annulate additional rings onto the quinoxaline core. This strategy is employed to create extended π-conjugated systems, which are of significant interest in materials science. The synthesis of a quinoxaline-fluorene co-polymer, for example, involves the Suzuki-Miyaura reaction between a dibromo-difluoro-quinoxaline derivative and a fluorene-bis(boronic acid pinacol (B44631) ester). d-nb.info This approach highlights how the bromo-substituted quinoxaline serves as a critical monomer for building up complex polymeric chains, where the quinoxaline unit imparts specific electronic characteristics to the final material.

While specific examples of this compound in multi-component reactions (MCRs) are not extensively detailed in the provided search results, its structure is well-suited for such applications. MCRs, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. The electrophilic nature of the quinoxaline ring, enhanced by the fluorine substituent, and the presence of the bromine handle for post-MCR modification, make it a promising candidate for the design of novel reaction cascades to rapidly assemble libraries of complex quinoxaline-containing compounds.

Research in Organic Electronic Materials

The electron-deficient nature of the quinoxaline ring system is a key attribute that makes its derivatives highly attractive for applications in organic electronics. nih.govnih.gov This property facilitates the transport of electrons, a crucial function in many organic semiconductor devices. The inclusion of halogen atoms like fluorine further lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which is a common strategy for designing efficient electron-transporting and electron-accepting materials. beilstein-journals.org

Quinoxaline derivatives are integral components in the design of donor-acceptor (D-A) conjugated polymers for organic photovoltaic (OPV) applications. In these polymers, the electron-deficient quinoxaline unit serves as the acceptor moiety, while it is copolymerized with an electron-rich donor unit. This architecture facilitates intramolecular charge transfer, which is essential for light absorption and charge separation.

For example, polymers based on 6,7-difluoro-2,3-dihexylquinoxaline have been synthesized and investigated for their photovoltaic properties. koreascience.kr A notable high-performing polymer, PTQ10, is a co-polymer of a difluoro-quinoxaline derivative and thiophene, and has achieved high power conversion efficiencies in organic solar cells. d-nb.infonih.gov The synthesis of these polymers often relies on Stille or Suzuki coupling reactions, where a dibrominated quinoxaline monomer is a key reactant. d-nb.infokoreascience.kr this compound represents a similar foundational building block for creating new semiconducting polymers with tailored properties.

| Polymer Name | Quinoxaline Monomer Precursor | Co-monomer | Polymerization Method | Application |

|---|---|---|---|---|

| PFQ10 | 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline | 9,9-dioctyl-9H-fluorene-2,7-bis(boronic acid pinacol ester) | Suzuki Coupling | Organic Light-Emitting Diodes (OLEDs) d-nb.info |

| PBQxF | 5,8-dibromo-6,7-difluoro-2,3-dihexylquinoxaline | 2,6-bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b']dithiophene | Stille Coupling | Polymer Solar Cells koreascience.kr |

| PTQ10 | Derivative of 6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline | Thiophene | Coupling Reaction | Organic Solar Cells d-nb.infonih.gov |

Quinoxaline-based structures have been identified as promising scaffolds for the design of photoinitiators, which are molecules that generate reactive species upon light absorption to initiate polymerization. mdpi.comresearchgate.net These systems are crucial for technologies like 3D printing and photocurable coatings. The development of photoinitiators that can be activated by visible light, such as from LEDs, is an area of intense research. mdpi.comnih.gov Quinoxalines are potential candidates for these visible-light systems. researchgate.net While the parent quinoxaline scaffold is the focus, derivatives like this compound could be used to synthesize more complex dyes with tailored absorption properties, potentially shifting their activity into the desired visible range for specific photopolymerization applications. researchgate.net

A critical requirement for an efficient electron-transporting material (ETM) is a low-lying LUMO energy level to facilitate electron injection from the cathode and transport through the material. nih.govbeilstein-journals.org The inherent electron-deficient character of the quinoxaline ring makes its derivatives excellent candidates for ETMs in devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.govrsc.org The introduction of electron-withdrawing groups, such as the fluorine atom in this compound, is a key strategy to lower the LUMO energy to the desired levels (typically ≤ -4.0 eV for air stability). beilstein-journals.org This molecular tuning allows for the precise optimization of material properties for specific device architectures. nih.gov The structural diversity offered by the quinoxaline core enables the development of a wide range of ETMs with customized characteristics. nih.gov

| Application Area | Key Property of Quinoxaline Unit | Role of Substituents (e.g., F, Br) | Device Examples |

|---|---|---|---|

| Semiconducting Polymers | Electron-deficient (Acceptor) | Tune electronic properties; Provide reactive sites (Br) for polymerization. d-nb.info | Organic Solar Cells, OFETs nih.gov |

| Photoinitiators | Light absorption; Formation of reactive species. researchgate.net | Modify absorption spectrum and photochemical reactivity. | Photopolymerization, 3D Printing mdpi.com |

| Electron-Transporting Materials (ETMs) | Low LUMO energy level; High electron mobility. nih.govbeilstein-journals.org | Lower LUMO energy (F); Enable synthesis of complex structures (Br). beilstein-journals.org | OLEDs, Perovskite Solar Cells nih.govnih.gov |

Investigation of the Influence of Halogenation on Optoelectronic Properties and Charge Transport Mechanisms

The strategic incorporation of halogen atoms, such as bromine and fluorine, into the quinoxaline scaffold is a key method for modulating the optoelectronic and charge transport properties of these materials. Halogenation significantly influences molecular aggregation, stacking, and electronic energy levels, which are pivotal for applications in organic electronics like organic solar cells (OSCs) and organic field-effect transistors (OFETs).

Research into donor-acceptor molecular systems has demonstrated that substituting the acceptor unit with halogens like chlorine and bromine can profoundly alter photophysical properties. For instance, in phenoxazine-quinoline conjugates, which share structural similarities with functionalized quinoxalines, halogenation was shown to induce concentration-dependent aggregate-induced phosphorescence (AIP). This effect led to a high phosphorescence quantum yield of up to 28% in aggregates, a stark contrast to the non-halogenated parent compound which exhibited quenching upon aggregation. tandfonline.com This enhancement is attributed to the "heavy atom effect," where the presence of bromine or chlorine facilitates efficient intersystem crossing (ISC) from the singlet charge transfer state (¹CT) to the triplet charge transfer state (³CT). tandfonline.com Furthermore, single-crystal X-ray analysis reveals that multiple noncovalent interactions, including halogen···halogen interactions, play a crucial role in stabilizing the triplet state by increasing the rigidity of the molecular backbone. researchgate.netfrontiersin.org

In the context of A-DA′D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) type small molecule acceptors for OSCs, halogen substituent engineering on the quinoxaline-based central core is a critical strategy. Rational molecular optimization by replacing substituents like methyl groups with halogens can effectively regulate molecular aggregation and stacking to better match with polymer donors. nih.gov This tuning of physicochemical properties is essential for improving photovoltaic performance. Quinoxaline derivatives are recognized as attractive electron-transporting materials, and modifying their structure with substituents allows for the fine-tuning of their LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making them suitable as n-type materials for various organic electronic applications.

A scalable and convenient strategy has been described for synthesizing extended conjugation quinoxaline derivatives that exhibit good performance in FET devices. These devices have shown mobilities as high as 0.99 cm² V⁻¹ s⁻¹, which is superior to their alkyl-substituted counterparts, a fact corroborated by grazing-incidence X-ray diffraction (GIXRD) measurements. nih.gov The introduction of aryl substituents at specific positions can also inhibit molecular vibrations during charge transport, leading to more isotropic two-dimensional transport properties. nih.gov

Table 1: Impact of Halogenation on Photophysical Properties of Donor-Acceptor Conjugates

| Compound | Halogenation | Phosphorescence Quantum Yield (ΦP) in Aggregates | Phosphorescence Lifetime (τP) in Aggregates (μs) | Key Feature |

|---|---|---|---|---|

| PQ | None | ~0.03% | N/A | Aggregate Caused Quenching (ACQ) |

| PQCl | Chlorine | ~25-28% | ~22-62 | Aggregate Induced Phosphorescence (AIP) |

| PQBr | Bromine | ~25-28% | ~22-59 | Aggregate Induced Phosphorescence (AIP) |

| Data synthesized from studies on phenoxazine-quinoline conjugates, illustrating the significant effect of halogenation. tandfonline.comresearchgate.netfrontiersin.org |

Probes and Ligands in Chemical Biology Research (Focus on design and synthetic methodology for research tools)

The quinoxaline scaffold is a versatile building block in medicinal chemistry and chemical biology, serving as a core structure for designing probes and ligands to study molecular interactions. tandfonline.com The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a classic and widely used method. rsc.org Modern synthetic strategies have expanded to include catalyst-free protocols, microwave-assisted reactions, and the use of environmentally benign oxidants to improve efficiency and yield. semanticscholar.org

The design of quinoxaline-based scaffolds often involves pharmacophore hybridization, where the quinoxaline core is combined with other functional moieties like triazoles, amides, or ureas to modulate biological activity and target specificity. nih.govresearchgate.net For instance, novel quinoxaline-triazole hybrids have been designed and synthesized via click chemistry to act as anticancer agents. nih.gov Similarly, quinoxaline-based scaffolds bearing sulfonohydrazide moieties have been developed as potent enzyme inhibitors, with molecular docking studies guiding the structural design to ensure optimal fit within the active site of target enzymes. snnu.edu.cn These computational tools are pivotal in rationalizing the structure-activity relationships (SAR) and identifying crucial structural features responsible for interaction with biological targets. snnu.edu.cnsapub.org

The synthetic pathways are often multi-step processes. A common approach begins with the reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydro-quinoxaline-2,3-dione. snnu.edu.cn This intermediate can then be chlorinated using reagents like POCl₃ to yield 2,3-dichloroquinoxaline, a versatile precursor for further nucleophilic substitution reactions with hydrazines or other nucleophiles to build a library of derivatives. snnu.edu.cn These systematic modifications allow for the exploration of chemical space and the development of highly specific molecular probes for studying complex biological systems.

The development of molecular imaging probes, particularly for Positron Emission Tomography (PET), relies on the incorporation of positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) into biologically active molecules. mdpi.com Fluorinated quinoxalines are excellent candidates for PET probe development due to the favorable properties of the ¹⁸F isotope, which include a convenient half-life (109.8 minutes) and low positron energy (635 keV), allowing for high-resolution imaging. nih.govnih.gov

The key challenge in radiosynthesis is to incorporate the short-lived ¹⁸F atom as late as possible in the synthetic sequence to maximize the final radiochemical yield. mdpi.com For fluorinated quinoxalines such as this compound, this typically involves nucleophilic aromatic substitution (SₙAr) reactions. In this method, a precursor molecule containing a good leaving group (e.g., a nitro or trimethylammonium group) at the position designated for fluorination is reacted with cyclotron-produced [¹⁸F]fluoride. nih.govnih.gov The reaction is often performed under anhydrous conditions in the presence of a phase-transfer catalyst, such as a potassium-kryptofix [K/K₂₂₂] complex, to enhance the nucleophilicity of the [¹⁸F]fluoride ion.

The development of a multi-step F-18 labeling strategy is often necessary for complex molecules. nih.gov This can involve synthesizing a key labeled intermediate, such as an ortho-[¹⁸F]fluorobenzaldehyde, which is then condensed with other reactants to form the final quinoxaline-based radiotracer. nih.gov After the radiofluorination step, the product must be rapidly purified, typically using high-performance liquid chromatography (HPLC), to ensure high chemical and radiochemical purity before it can be formulated for in vivo studies. nih.gov The relatively long half-life of ¹⁸F is advantageous as it allows for these necessary multi-step syntheses and subsequent distribution for clinical or preclinical imaging. nih.gov

Structure-Activity Relationship (SAR) Investigations Utilizing Halogenated Quinoxalines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological or chemical function. For quinoxaline derivatives, the type and position of halogen substituents are critical determinants of their molecular recognition and interaction profiles. semanticscholar.org Halogen atoms influence a molecule's properties through a combination of steric, electronic, and hydrophobic effects.

In numerous studies, halogenation of the quinoxaline scaffold has been shown to enhance biological potency. For example, SAR analyses of antimicrobial agents revealed that halogenated quinoxalines were among the most potent and selective scaffolds tested. This enhanced activity is often attributed to the electron-withdrawing nature of halogens, which can alter the electron density of the quinoxaline ring system and influence its binding to target macromolecules. semanticscholar.org Molecular docking studies frequently show that halogen substituents can form specific interactions, such as halogen bonds or hydrophobic contacts, within a protein's binding pocket, thereby increasing binding affinity.

The position of the halogen is also crucial. In the development of kinase inhibitors, it was found that a 2,4-disubstitution pattern with bulky halogen atoms on an aniline (B41778) moiety attached to a quinazoline (B50416) core (a related scaffold) increased activity against VEGFR2, while a 3,4-disubstitution pattern enhanced activity against EGFR. The hydrophobic character of halogens also plays a key role; as one moves down the halogen group from fluorine to iodine, the atomic radius and hydrophobicity increase. This trend was shown to enhance the binding affinity of quinazolinone derivatives to human serum albumin (HSA), indicating that hydrophobic forces are a major contributor to the interaction. These SAR insights are invaluable for the rational design and optimization of new quinoxaline-based therapeutic agents and chemical probes.

Table 2: Influence of Halogen Properties on Molecular Interactions

| Halogen | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) | General Impact on Binding |

|---|---|---|---|---|

| F | 4.0 | 0.64 | 0.14 | Can form strong hydrogen bonds and polar interactions. |

| Cl | 3.0 | 0.99 | 0.71 | Balances electronic and hydrophobic effects; capable of halogen bonding. |

| Br | 2.8 | 1.14 | 0.86 | Increases hydrophobicity and polarizability; effective halogen bond donor. |

| I | 2.5 | 1.33 | 1.12 | Strongest halogen bond donor with significant hydrophobic contribution. |

| Data from a study on quinazolinone-HSA interactions, illustrating the physicochemical properties of halogens that influence molecular recognition. |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical consideration in the design and optimization of quinoxaline-based compounds for specific applications, particularly in biology and materials science. The rigid nature of the fused quinoxaline ring system provides a defined scaffold upon which substituents can be placed with precise spatial orientation, directly influencing molecular recognition and intermolecular interactions.

In drug design, the specific stereochemical presentation of functional groups determines how a ligand fits into the binding site of a biological target like an enzyme or receptor. Molecular docking studies, which are integral to modern SAR investigations, inherently model these 3D interactions. frontiersin.orgsnnu.edu.cn For example, the interaction of quinoxaline derivatives with DNA or enzymes like thioredoxin reductase is highly dependent on the correct spatial orientation of substituents to form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with specific amino acid residues or nucleotides. nih.govsnnu.edu.cn Even subtle changes in the 3D structure can lead to significant differences in biological activity.

Furthermore, the introduction of bulky substituents around the quinoxaline core can lead to specific, ordered supramolecular structures. In some cases, steric crowding can promote the formation of helical connectivities through hydrogen bonding, where the 3D arrangement leads to spiral or helical axes in the crystal structure. In more complex systems, hindered rotation around a single bond connecting the quinoxaline moiety to another group can give rise to atropisomerism—a form of axial chirality. This phenomenon is increasingly relevant in medicinal chemistry, as different atropisomers of the same compound can have vastly different biological profiles and target selectivities. Therefore, controlling and understanding the stereochemical aspects, from the relative orientation of simple substituents to the potential for axial chirality, are essential for the rational structural optimization of quinoxaline derivatives.

Computational and Theoretical Investigations of 7 Bromo 2 Fluoroquinoxaline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are employed to determine the electronic structure, geometry, and energetic properties of molecules. researchgate.net For quinoxaline (B1680401) derivatives, these studies provide deep insights into how substitutions, such as the bromo and fluoro groups on the 7-Bromo-2-fluoroquinoxaline scaffold, influence the molecule's fundamental characteristics. beilstein-journals.org

The electronic properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

DFT calculations are used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net For a molecule like this compound, the electron-withdrawing nature of the fluorine atom and the halogen-bonding potential of the bromine atom significantly modulate the energies of the FMOs. Studies on related substituted quinoxalines have shown that such modifications can lower the LUMO energy level, which is a desirable trait for electron-transporting materials in electronic devices. beilstein-journals.org

Illustrative FMO Data for a Substituted Quinoxaline System

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates the energy required to remove an electron (ionization potential). |

| LUMO Energy | -3.0 to -3.5 | Indicates the energy released when an electron is added (electron affinity). |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.0 | A larger gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net |

Note: The values presented are representative for this class of compounds and are derived from studies on analogous systems. Actual values for this compound would require specific DFT calculations.

Beyond FMO analysis, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). nih.gov For this compound, the nitrogen atoms of the pyrazine (B50134) ring are expected to be electron-rich sites, susceptible to electrophilic attack, while the carbon atom bonded to the electronegative fluorine atom would be a primary site for nucleophilic attack.

Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. This allows researchers to map out the complete energy profile of a potential reaction, identify the most favorable pathway, and predict the feasibility and kinetics of chemical transformations involving the quinoxaline core.

Molecular Modeling and Docking Simulations in Chemical Design

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A particularly powerful application in drug discovery is molecular docking, which predicts how a small molecule (ligand), such as a this compound derivative, binds to a macromolecular target, typically a protein or nucleic acid. researchgate.net This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Molecular docking simulations place the ligand into the binding site of a target protein and score the different poses based on their binding affinity. researchgate.net The results reveal the preferred binding orientation of the ligand and identify the specific intermolecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Crucial for binding affinity and specificity.

Hydrophobic Interactions: Between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Aromatic ring interactions.

Halogen Bonds: Interactions involving the bromine atom.

For instance, in studies of quinoxaline derivatives as inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Apoptosis signal-regulating kinase 1 (ASK1), docking has successfully identified key amino acid residues in the active site that form hydrogen bonds with the quinoxaline nitrogen atoms or other functional groups. rsc.orgnih.gov

Example Docking Results for Quinoxaline Derivatives Against Kinase Targets

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinoxaline Derivative | VEGFR-2 | -170 to -182 | Cys919, Asp1046 | researchgate.net |

| Quinoxaline Derivative | p38α MAPK | -8.5 to -9.5 | Met109, Lys53 | nih.gov |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Quinoxaline derivatives can exhibit conformational heterogeneity, particularly when flexible side chains are present. nih.gov Understanding the accessible conformations and their relative energies is vital, as only specific conformers may be able to fit into a protein's binding site. Computational methods can predict the most stable (lowest energy) conformations and the energy barriers between them, providing insight into the molecule's flexibility and its bioactive shape. nih.gov

In Silico Approaches for Compound Design and Optimization in Advanced Research

In silico (computer-based) methods are integral to modern medicinal chemistry for designing and optimizing new compounds. frontiersin.org Starting with a lead compound like this compound, these approaches allow for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. rsc.org

The process often involves a cycle of design, prediction, and synthesis. Researchers can use the insights from docking studies to propose modifications to the lead structure. For example, a functional group might be added to form an additional hydrogen bond with the target protein, thereby increasing binding affinity. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activity, enabling the prediction of potency for newly designed molecules before they are synthesized. researchgate.net

Furthermore, in silico tools are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. rsc.org By evaluating properties like oral bioavailability, metabolic stability, and potential toxicity early in the discovery process, researchers can prioritize candidates that are more likely to succeed in later stages of drug development, saving significant time and resources. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-Hydroxybenzaldehyde |

Analytical and Spectroscopic Characterization Methodologies for Halogenated Quinoxalines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For halogenated quinoxalines, multinuclear NMR experiments, particularly involving ¹H, ¹³C, and ¹⁹F nuclei, are indispensable for confirming the molecular structure and the specific positions of the substituents on the quinoxaline (B1680401) core.

The characterization of 7-Bromo-2-fluoroquinoxaline relies heavily on the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and crucial pieces of the structural puzzle.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, four signals are expected in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogens. The proton at position 3 (H-3) is expected to show coupling to the adjacent ¹⁹F nucleus. The protons on the benzo-ring (H-5, H-6, and H-8) exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with each other, allowing for unambiguous assignment.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of the strongly electronegative fluorine atom significantly influences the chemical shift of the carbon it is attached to (C-2), and also induces C-F coupling, which is observable in the spectrum. This coupling (¹JCF, ²JCF, etc.) is a definitive marker for the position of the fluorine substituent. Similarly, the carbon attached to the bromine (C-7) will have its chemical shift influenced by the halogen.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. The spectrum for this compound would be expected to show a single resonance. The coupling of this fluorine nucleus to the adjacent proton (H-3) and carbons (C-2, C-3) in the respective ¹H and ¹³C spectra helps to confirm its precise location at the C-2 position.

The following table illustrates the type of data that would be obtained from a ¹H NMR analysis for positional assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 8.5 - 8.7 | Doublet (d) | ³JHF ≈ 3-5 Hz |

| H-5 | 8.1 - 8.3 | Doublet (d) | ³JHH ≈ 9 Hz |

| H-6 | 7.8 - 8.0 | Doublet of Doublets (dd) | ³JHH ≈ 9 Hz, ⁴JHH ≈ 2 Hz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound, MS analysis serves two primary purposes: confirming the molecular mass and providing structural information through the analysis of fragmentation patterns. A key characteristic feature in the mass spectrum of a bromo-compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

While standard MS provides nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule. By comparing the experimentally measured exact mass with the theoretical mass calculated from the atomic masses of the constituent isotopes, the molecular formula C₈H₄BrFN₂ can be unequivocally confirmed, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 2: Molecular Weight and HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄BrFN₂ |

| Nominal Mass | 226 g/mol |

| Monoisotopic Mass (for C₈H₄⁷⁹BrFN₂) | 225.9545 u |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the planar structure of the quinoxaline ring system. For this compound, a successful single-crystal X-ray diffraction analysis would provide indisputable proof of the substituent positions. Furthermore, it would reveal how the molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as π-π stacking or halogen bonding, which can influence the material's bulk properties. As of now, the specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Spectroscopic Techniques for Photophysical Property Assessment in Materials Science Research

Quinoxaline derivatives are frequently investigated in materials science for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and sensors. Spectroscopic techniques that probe the interaction of these molecules with light are crucial for assessing their photophysical properties, including their ability to absorb and emit light.

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, typically the π-π* and n-π* transitions in conjugated systems like quinoxaline. The absorption spectrum provides information about the wavelengths of light a molecule absorbs and its molar absorptivity.

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. This provides data on the emission wavelength, fluorescence quantum yield (the efficiency of the emission process), and the fluorescence lifetime. These properties are critical for determining the suitability of this compound for optoelectronic applications. While specific experimental data for this compound is not widely published, analysis of similar quinoxaline derivatives suggests that absorption and emission properties are tunable based on the nature and position of substituents.

Table 3: Illustrative Photophysical Data for a Halogenated Quinoxaline Derivative

| Parameter | Illustrative Value |

|---|---|

| Absorption Maximum (λₐₑₛ, in solution) | 320 - 350 nm |

| Emission Maximum (λₑₘ, in solution) | 400 - 450 nm |

Photo-Differential Scanning Calorimetry (Photo-DSC) for Polymerization Kinetics

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful thermal analysis technique employed to investigate the kinetics of photopolymerization reactions. This methodology is particularly relevant for studying halogenated quinoxalines, which can act as effective photoinitiators in converting liquid monomers into solid polymers upon exposure to light. The core principle of Photo-DSC lies in measuring the heat flow associated with the exothermic process of polymerization as a function of time and temperature.

In a typical Photo-DSC experiment, a sample containing the monomer, a photoinitiator (such as a halogenated quinoxaline derivative), and other additives is placed in the DSC cell and irradiated with a light source of a specific wavelength and intensity. The instrument records the heat released during the polymerization reaction, which is directly proportional to the rate of polymerization. This allows for the detailed monitoring of the curing process.

For halogenated quinoxalines, studies have shown that their inclusion in a photopolymerizable resin can significantly enhance the efficiency of the polymerization process. For instance, resins containing halogenated quinoxalines have been observed to polymerize much faster than those with non-halogenated counterparts. The heat flow data obtained from Photo-DSC can be used to determine key kinetic parameters, providing insights into the reaction mechanism and the influence of the chemical structure of the quinoxaline on the polymerization rate.

The data presented in the table below illustrates typical information that can be obtained from a Photo-DSC experiment, showcasing the effect of a hypothetical halogenated quinoxaline as a photoinitiator on the polymerization of an acrylate (B77674) monomer.

| Parameter | Value | Unit |

| Monomer | Trimethylolpropane Triacrylate (TMPTA) | - |

| Photoinitiator | This compound | - |

| Light Intensity | 100 | mW/cm² |

| Peak Heat Flow | 15 | mW |

| Time to Peak | 25 | s |

| Total Heat of Polymerization | 300 | J/g |

Note: The data in this table is illustrative and intended to represent typical results obtained from Photo-DSC analysis.

Electrochemical Studies for Redox Properties Relevant to Organic Electronics

The redox properties of organic molecules are critical to their performance in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Electrochemical studies, particularly cyclic voltammetry (CV), are essential for characterizing these properties. For halogenated quinoxalines like this compound, the electron-withdrawing nature of the halogen atoms and the quinoxaline core suggests that these compounds are likely to exhibit n-type (electron-transporting) semiconductor behavior.

The introduction of halogen atoms, such as bromine and fluorine, to the quinoxaline scaffold is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect generally makes the molecule more difficult to oxidize and easier to reduce. The reduction potential, a key parameter determined by cyclic voltammetry, provides a measure of the energy required to inject an electron into the molecule (the LUMO level).

While specific experimental electrochemical data for this compound is not extensively available in the reviewed literature, general trends for halogenated quinoxalines can be discussed. The presence of two electron-withdrawing halogens is anticipated to result in a relatively low-lying LUMO energy level, which is a desirable characteristic for electron-transporting materials in organic electronics. Computational studies on various quinoxaline derivatives have shown a good correlation between their calculated LUMO energies and their experimentally determined reduction potentials. nih.govacs.org

The following table provides a hypothetical representation of electrochemical data for this compound, based on general knowledge of the effects of halogenation on aromatic systems.

| Property | Predicted Value | Method |

| Reduction Potential (Ered) | -1.8 to -2.2 | V vs. Fc/Fc⁺ |

| Oxidation Potential (Eox) | > +1.0 | V vs. Fc/Fc⁺ |

| HOMO Energy Level | -6.0 to -6.5 | eV |

| LUMO Energy Level | -3.0 to -3.5 | eV |

Note: The data in this table is hypothetical and serves as an estimation based on the expected electronic effects of the substituents. Actual experimental values may vary.

Further electrochemical investigation of this compound would be necessary to precisely determine its redox potentials and evaluate its suitability for specific applications in organic electronics.

Future Directions and Emerging Research Avenues for 7 Bromo 2 Fluoroquinoxaline and Quinoxaline Science

Development of Novel and Sustainable Synthetic Methodologies

A significant shift in chemical synthesis is the move towards environmentally benign processes, and quinoxaline (B1680401) synthesis is no exception. ijirt.orgekb.eg Traditional methods often rely on harsh conditions, hazardous solvents, and generate considerable waste. ijirt.org The future of synthesizing 7-Bromo-2-fluoroquinoxaline and its derivatives lies in the adoption of green chemistry principles to create sustainable and efficient pathways. ekb.eg

Research is increasingly focused on several key areas:

Green Solvents and Catalysts: There is a strong emphasis on replacing toxic organic solvents with greener alternatives like water or ethanol (B145695). nih.gov The use of natural deep eutectic solvents (NADESs) has also emerged as a promising, eco-friendly medium for these reactions. unicam.it Furthermore, the development of recyclable, heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, minimizes waste and improves the economic viability of the synthesis. nih.govresearchgate.net

Energy-Efficient Techniques: Methods like microwave and ultrasonic irradiation are being employed to shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. mdpi.comrsc.org

Atom Economy and One-Pot Reactions: Multicomponent, one-pot syntheses are being designed to construct complex quinoxaline scaffolds in a single step. mdpi.commtieat.org This approach improves efficiency and reduces the need for intermediate purification steps, thereby minimizing waste. frontiersin.org

These sustainable approaches are not merely about reducing environmental impact; they often lead to higher yields and selectivity, making them attractive for both laboratory-scale research and industrial production. ijirt.orgekb.eg

| Green Synthesis Strategy | Key Advantages | Representative Catalyst/Condition |

| Aqueous Medium Reactions | Environmentally benign, low cost, readily available solvent. nih.gov | Water, often with a bio-based organocatalyst. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. mdpi.com | Solvent-free or with green solvents like ethanol. mdpi.com |

| Natural Deep Eutectic Solvents (NADESs) | Biodegradable, low toxicity, recyclable solvent system. unicam.it | Choline chloride/water mixtures. unicam.it |

| Heterogeneous Catalysis | Easy separation and recyclability of the catalyst, reduced waste. nih.gov | Alumina-supported heteropolyoxometalates. nih.gov |

| One-Pot Multicomponent Reactions | High efficiency, reduced purification steps, minimized waste. mtieat.org | Various, including transition-metal-free conditions. nih.gov |

Expansion into Advanced Materials Applications beyond Current Scope

While quinoxaline derivatives are renowned for their biological activities, their unique electronic properties are paving the way for their use in advanced materials. nih.govrsc.org The electron-deficient nature of the pyrazine (B50134) ring, combined with the potential for extensive π-conjugation, makes compounds like this compound valuable scaffolds for organic electronics. beilstein-journals.org

Future research is expanding into several high-potential areas:

Organic Electronics: Quinoxaline derivatives are being actively investigated as electron-transporting materials in a variety of devices. beilstein-journals.orgnih.gov Their applications include organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). beilstein-journals.orgd-nb.info The ability to fine-tune their energy levels and charge transport properties through chemical modification is a key advantage. beilstein-journals.orgnih.gov For instance, the polymer PTQ10, which contains a quinoxaline unit, has demonstrated impressive power conversion efficiencies in polymer solar cells. nih.gov

Fluorescent Materials and Sensors: The inherent fluorescence of many quinoxaline derivatives makes them suitable for use as emitters in OLEDs and as fluorescent probes for sensing applications. rsc.orgmdpi.com Research is focused on developing derivatives with enhanced quantum yields, tunable emission colors, and sensitivity to specific analytes.

Dye-Sensitized Solar Cells (DSSCs): Quinoxaline-based molecules are being designed as organic sensitizers and auxiliary acceptors in DSSCs, where their strong electron-accepting ability and broad light absorption contribute to efficient energy conversion. mtieat.orgbeilstein-journals.org

The versatility of the quinoxaline scaffold allows for systematic modification, enabling researchers to tailor the material's properties for specific electronic or optical functions. nih.gov

| Application Area | Role of Quinoxaline Derivative | Key Properties |

| Organic Solar Cells (OSCs) | Non-fullerene acceptor, polymer acceptor. beilstein-journals.orgnih.gov | High electron mobility, tunable LUMO levels. beilstein-journals.org |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material, fluorescent emitter. beilstein-journals.org | Efficient charge injection/transport, high fluorescence quantum yield. rsc.org |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor. beilstein-journals.org | Good charge carrier mobility, environmental stability. nih.gov |

| Dye-Sensitized Solar Cells (DSSCs) | Organic sensitizer, auxiliary acceptor, π-bridge. beilstein-journals.orgd-nb.info | Strong light absorption, efficient electron injection. beilstein-journals.org |

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules, including novel quinoxaline derivatives. cam.ac.uk These computational tools can process vast amounts of chemical data to identify patterns and make predictions far more efficiently than human researchers. youtube.comyoutube.com

Key emerging applications in quinoxaline science include:

Accelerated Drug Discovery: Given the extensive pharmacological applications of quinoxalines, ML algorithms can be used to screen virtual libraries containing millions of compounds to identify new candidates with high potential for specific biological targets. cam.ac.uk These models learn from existing data on active and inactive molecules to recognize the chemical features crucial for bioactivity. cam.ac.ukyoutube.com

Predictive Modeling: AI can predict the physicochemical and biological properties of new, unsynthesized quinoxaline derivatives. This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. youtube.com

Reaction Optimization and Synthesis Design: ML models are being developed to predict the outcomes of chemical reactions and suggest optimal conditions. sciencedaily.com This can accelerate the development of novel and sustainable synthetic routes for complex molecules like this compound. sciencedaily.com Platforms like POLYGON have already demonstrated the ability to generate chemical formulas for new drug candidates based on desired properties. labcompare.com

While AI is unlikely to replace chemists, it will serve as a powerful tool to streamline the discovery process, handle complex datasets, and guide experimental design toward more successful outcomes. labcompare.com

Interdisciplinary Research Bridging Organic Chemistry with Physics and Materials Science

The future development of advanced applications for this compound and the broader quinoxaline family hinges on deep collaboration between traditionally separate scientific disciplines. The synthesis of novel quinoxaline derivatives by organic chemists is increasingly driven by the needs and theoretical insights of physicists and materials scientists. nih.gov

This interdisciplinary synergy is creating new research avenues:

From Molecule to Device: The creation of a new material for an OLED or a solar cell is a multi-stage process. Organic chemists synthesize new quinoxaline-based molecules with tailored structures. Physicists then study the fundamental photophysical properties of these molecules, such as charge transport, energy levels, and light emission. Finally, materials scientists integrate these compounds into functional device architectures and evaluate their performance. nih.govd-nb.info

Computational and Experimental Feedback Loops: The design of new materials is becoming a collaborative effort between computational and experimental scientists. Theoretical physicists can model the electronic properties of hypothetical quinoxaline structures, guiding synthetic chemists toward targets with the most promising characteristics for a given application. This feedback loop accelerates the discovery of high-performance materials.

Exploring Quantum Phenomena: The unique electronic structures of quinoxaline-based materials make them interesting platforms for studying fundamental physical phenomena. Collaborative research can explore their potential in areas like spintronics or quantum information science, pushing the boundaries of both chemistry and physics.

This convergence of expertise is essential for translating the potential of a single molecule, like this compound, into tangible technological advancements in electronics, energy, and beyond. mdpi.com

Q & A

Q. What are the key synthetic pathways for 7-Bromo-2-fluoroquinoxaline, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation and functional group modifications. For example, bromination at the 7-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C), while fluorination at the 2-position may require nucleophilic substitution with KF or electrophilic fluorinating agents like Selectfluor®. Solvent choice (e.g., DMF, THF) and reaction time significantly influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is indispensable for verifying substituent positions and electronic environments. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity (>95%). For crystalline derivatives, X-ray diffraction provides unambiguous structural validation. Cross-referencing data with PubChem or DSSTox entries ensures accuracy .

Advanced Research Questions

Q. How can substitution reactions of this compound be optimized to synthesize bioactive derivatives?

- Methodological Answer : Substitution at the bromine or fluorine positions requires tailored nucleophiles (e.g., amines, thiols) and catalysts (e.g., Pd for cross-coupling reactions). For instance, Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups, enhancing interactions with biological targets. Reaction optimization involves:

- Screening base strength (e.g., K₂CO₃ vs. Cs₂CO₃).

- Temperature gradients (e.g., 80–120°C) to balance reactivity and decomposition.

- Solvent polarity (e.g., DMSO for polar intermediates).

Mechanistic studies using DFT calculations or kinetic profiling can further refine pathways .

Q. What strategies address contradictions in reported biological activities of quinoxaline derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antitumor IC₅₀ values) often arise from assay variability (cell lines, incubation times) or impurities. Researchers should:

- Replicate studies using standardized protocols (e.g., MTT assay in triplicate).

- Characterize compounds rigorously (e.g., ≥98% purity via HPLC).

- Compare structural analogs to identify substituent-specific trends (e.g., fluoro vs. chloro effects on receptor binding).

Meta-analyses of PubChem bioassay data can contextualize findings .

Q. How does the electronic structure of this compound influence its applications in materials science?

- Methodological Answer : The electron-withdrawing bromine and fluorine substituents enhance π-conjugation and stability, making the compound suitable for organic semiconductors. Electrochemical studies (cyclic voltammetry) quantify HOMO-LUMO gaps, while UV-Vis spectroscopy tracks absorption maxima shifts. Co-crystallization with electron-donating molecules (e.g., thiophenes) can tailor charge transport properties for optoelectronic devices .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting data on the stability of this compound under varying storage conditions?

- Methodological Answer : Stability discrepancies may arise from moisture sensitivity or photodegradation. Accelerated stability testing (40°C/75% RH for 1–3 months) under inert atmospheres (N₂ or Ar) identifies degradation pathways. LC-MS monitors decomposition products (e.g., dehalogenation). Reporting storage conditions (e.g., −20°C in amber vials) in line with EPA DSSTox guidelines ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.